molecular formula C22H35N5O4 B2682766 N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 903304-66-5

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2682766
CAS RN: 903304-66-5
M. Wt: 433.553
InChI Key: JJYWRTFCPNCKRF-UHFFFAOYSA-N
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Description

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C22H35N5O4 and its molecular weight is 433.553. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ABCB1 Inhibitors

Compounds with structural features similar to N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide have been investigated for their ability to inhibit ABCB1 activity. This is particularly relevant in the context of cancer treatment, where the ABCB1 protein (also known as P-glycoprotein) can contribute to multidrug resistance by actively pumping chemotherapy drugs out of cancer cells, thereby reducing their efficacy. One study explored the biological properties of 2-[(3-methoxyphenylethyl)phenoxy]-moiety linked through a spacer to different basic nuclei, including N-4-methylpiperazine, demonstrating potent inhibitory activity against ABCB1 (Colabufo et al., 2008).

5-HT Receptor Antagonists

Another area of research involves the synthesis and pharmacological evaluation of compounds as potent and selective antagonists of serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes. These receptors are involved in various neurological and psychiatric disorders. A study presented the chemistry and evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, including analogues with 4-methylpiperazine groups, highlighting their high affinities for the rat 5-HT1B receptor and the calf 5-HT1D receptor, suggesting potential applications in the treatment of migraine, depression, and anxiety (Liao et al., 2000).

Anticonvulsant Activity

Compounds featuring both morpholine and piperazine moieties have been synthesized and tested for their anticonvulsant properties. These molecules combine chemical fragments of known antiepileptic drugs, showing broad spectra of activity across preclinical seizure models. This suggests their potential utility in developing new treatments for epilepsy (Kamiński et al., 2015).

Topical Drug Delivery

Research on esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) modified with morpholinyl- and methylpiperazinylacyloxyalkyl groups indicates the potential of such compounds for improved topical drug delivery. These prodrugs of naproxen showed enhanced skin permeation, suggesting the value of incorporating methylpiperazinyl groups for achieving desirable solubility and lipophilicity characteristics in the design of topical agents (Rautio et al., 2000).

properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O4/c1-25-9-11-27(12-10-25)20(18-3-5-19(30-2)6-4-18)17-24-22(29)21(28)23-7-8-26-13-15-31-16-14-26/h3-6,20H,7-17H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYWRTFCPNCKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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